REACTION_CXSMILES
|
[CH2:1]([CH:3]1[CH2:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:4]1O)[CH3:2].C(N(CC)CC)C.CS(Cl)(=O)=O>CN(C)C1C=CN=CC=1.C(Cl)Cl>[CH2:1]([C:3]1[CH2:4][C:5]2[C:10]([CH:11]=1)=[C:9]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[CH:8]=[CH:7][CH:6]=2)[CH3:2]
|
Name
|
2-ethyl-1-hydroxy-4-phenylindane
|
Quantity
|
29.3 g
|
Type
|
reactant
|
Smiles
|
C(C)C1C(C2=CC=CC(=C2C1)C1=CC=CC=C1)O
|
Name
|
|
Quantity
|
51.6 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
19.2 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
19.5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.75 g
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Name
|
ice water
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
294 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 1-liter four-necked round flask (equipped with a stirrer, a dropping funnel
|
Type
|
CUSTOM
|
Details
|
Then, a solution obtained
|
Type
|
ADDITION
|
Details
|
was dropwise added slowly to the system
|
Type
|
TEMPERATURE
|
Details
|
while cooling with ice in a nitrogen atmosphere
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was reacted for another 3.5 hours at the same temperature
|
Duration
|
3.5 h
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was further extracted twice with 150 ml of methylene chloride
|
Type
|
WASH
|
Details
|
The whole organic phase was successively washed with a saturated NaHCO3 solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
a saturated salt solution, and dried with anhydrous Na2SO4
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was separated by silica gel chromatography (developed with hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1CC2=CC=CC(=C2C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.7 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 72.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |